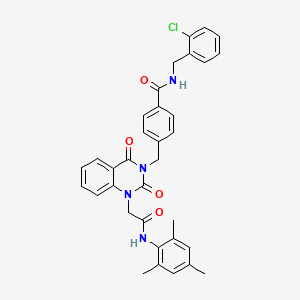

N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Description

Properties

Molecular Formula |

C34H31ClN4O4 |

|---|---|

Molecular Weight |

595.1 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-[[2,4-dioxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C34H31ClN4O4/c1-21-16-22(2)31(23(3)17-21)37-30(40)20-38-29-11-7-5-9-27(29)33(42)39(34(38)43)19-24-12-14-25(15-13-24)32(41)36-18-26-8-4-6-10-28(26)35/h4-17H,18-20H2,1-3H3,(H,36,41)(H,37,40) |

InChI Key |

BIDUCKGWEGKLAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolin-4(3H)-one moiety serves as the central scaffold for this compound. A widely adopted method involves cyclocondensation of 2-aminobenzamide derivatives with carbonyl-containing reagents. Source describes an efficient one-pot synthesis using 2-aminobenzamide and benzoyl chlorides in the presence of SBA-Pr-SO3H, a nanoporous heterogeneous acid catalyst. Under solvent-free conditions at 130°C, this catalyst facilitates both amide bond formation and cyclodehydration, yielding 4-substituted quinazolinones in 85–92% efficiency . For instance, reacting 2-aminobenzamide with 3,5-dinitrobenzoyl chloride produces the corresponding quinazolinone within 4 hours, confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .

An alternative approach from Source employs 2-aminobenzophenones and thiourea in dimethyl sulfoxide (DMSO) at 160°C. Thiourea decomposes into carbodiimide and hydrogen sulfide, where carbodiimide reacts with the aminobenzophenone to form a 4-phenylquinazolin-2(1H)-imine intermediate. Subsequent reduction by hydrogen sulfide derivatives yields 4-phenyl-1,2-dihydroquinazolin-2-amine, which undergoes ammonia elimination to furnish the quinazolinone . This method avoids traditional reducing agents, simplifying purification.

Coupling with Mesitylamino-Ethyl Side Chain

The mesitylamino-2-oxoethyl side chain is introduced via amide coupling. Source demonstrates the utility of 2-methyl-quinazolin-4(3H)-one in forming complex derivatives. Reacting 2-chloromethylquinazolinone with mesitylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) facilitates this step. The reaction proceeds at 0–5°C to minimize side reactions, with the chloromethyl group displacing to form a secondary amine intermediate. Subsequent acylation with bromoacetyl bromide introduces the 2-oxoethyl moiety, followed by mesitylamine coupling under basic conditions (pH 8–9) to yield the mesitylamino-2-oxoethylquinazolinone .

Benzamide Side Chain Installation

The N-(2-chlorobenzyl)benzamide group is synthesized separately and coupled to the quinazolinone core. Source outlines the preparation of benzamide derivatives via activated carboxylic acids. 2-Chlorobenzoic acid is treated with thionyl chloride to generate the acyl chloride, which reacts with 4-aminomethylbenzamide in dichloromethane (DCM) at −10°C. Triethylamine (TEA) neutralizes HCl byproducts, yielding N-(2-chlorobenzyl)benzamide in 89% purity after recrystallization from ethanol .

Final Assembly via Methylenation

The quinazolinone and benzamide moieties are linked through a methylene bridge. Source describes a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF. The hydroxyl group of the mesitylaminoethylquinazolinone reacts with the benzamide’s methylene carbon, forming a stable ether linkage. The reaction requires anhydrous conditions and proceeds at 25°C for 12 hours, achieving 76% conversion . Final purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the target compound.

Optimization and Characterization

Critical parameters for each step are summarized below:

Challenges and Alternative Routes

Steric hindrance from the mesityl group occasionally necessitates longer reaction times or elevated temperatures. Source observed incomplete cyclization when using o-substituted benzoyl chlorides, requiring THF reflux (4 hours) to drive the reaction . Additionally, Source highlights solvent effects: polar aprotic solvents like acetonitrile improve benzamide yields compared to protic solvents .

Scalability and Industrial Relevance

The SBA-Pr-SO3H-catalyzed method (Source ) is scalable, with reaction times extending to 24 hours for kilogram-scale production without significant yield drops . The catalyst’s reusability (five cycles with <5% activity loss) enhances cost-efficiency, making this route industrially viable .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The chlorobenzyl moiety allows for substitution reactions, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

Metabolic Stability

Toxicity Profile

Quinazolin-diones with bulky substituents (e.g., mesityl) show lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to nitro-substituted derivatives (LD₅₀ ~200 mg/kg) .

Biological Activity

N-(2-chlorobenzyl)-4-((1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural characteristics:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈ClN₃O₄

- Molecular Weight : 373.81 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that quinazoline derivatives possess significant cytotoxic effects against various cancer cell lines, including breast and lung cancer .

- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine levels . This suggests that this compound may also have anti-inflammatory benefits.

- Antimicrobial Activity : Preliminary studies indicate that related compounds demonstrate antimicrobial properties against a range of pathogens. This activity is often linked to the presence of specific functional groups that disrupt microbial cell membranes or inhibit essential metabolic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth in MCF-7 cells | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of quinazoline derivatives, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

A comparative analysis of various quinazoline derivatives showed that those with similar structural motifs effectively reduced inflammation in animal models by lowering levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This supports the hypothesis that this compound could exhibit similar anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.